1-(Benzo[d]thiazol-5-yl)ethanone 1-(Benzo[d]thiazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 90347-90-3
VCID: VC2030607
InChI: InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
SMILES: CC(=O)C1=CC2=C(C=C1)SC=N2
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol

1-(Benzo[d]thiazol-5-yl)ethanone

CAS No.: 90347-90-3

Cat. No.: VC2030607

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzo[d]thiazol-5-yl)ethanone - 90347-90-3

Specification

CAS No. 90347-90-3
Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
IUPAC Name 1-(1,3-benzothiazol-5-yl)ethanone
Standard InChI InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
Standard InChI Key FCKINXPLWQMSSB-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1)SC=N2
Canonical SMILES CC(=O)C1=CC2=C(C=C1)SC=N2

Introduction

Structural Characteristics and Basic Properties

1-(Benzo[d]thiazol-5-yl)ethanone contains a benzothiazole core with an acetyl group at the 5-position. The benzothiazole scaffold combines a benzene ring fused with a thiazole ring containing both sulfur and nitrogen atoms in a 1,3-arrangement. This structural configuration contributes to the compound's unique chemical behavior and potential applications in various fields.

The molecular formula of this compound is C9H7NOS with a molecular weight of 177.22 g/mol . Its structure features zero hydrogen bond donors and three hydrogen bond acceptors, along with one rotatable bond, giving it specific conformational properties that influence its interactions with biological systems . The exact mass of the compound is 177.02483502 Da, which is an important parameter for its analytical identification .

Nomenclature and Identification

This compound is identified by various names and numerical identifiers in chemical databases and literature. The most common synonyms include:

  • 1-(Benzo[d]thiazol-5-yl)ethanone

  • 1-(1,3-benzothiazol-5-yl)ethanone

  • 5-Acetylbenzothiazole

  • 5-Benzothiazolyl methyl ketone

  • 1-(benzo[d]thiazol-5-yl)ethan-1-one

The compound is registered under CAS Number 90347-90-3, which serves as its unique identifier in chemical databases . For structural representation and computational purposes, various identifiers are used as shown in Table 1.

Table 1: Identification Parameters of 1-(Benzo[d]thiazol-5-yl)ethanone

Identifier TypeValue
CAS Number90347-90-3
IUPAC Name1-(1,3-benzothiazol-5-yl)ethanone
InChIInChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
InChIKeyFCKINXPLWQMSSB-UHFFFAOYSA-N
SMILESCC(=O)C1=CC2=C(C=C1)SC=N2

Physical and Chemical Properties

The physical and chemical properties of 1-(Benzo[d]thiazol-5-yl)ethanone greatly influence its behavior in both chemical reactions and biological systems. Table 2 summarizes these key properties.

Table 2: Physical and Chemical Properties of 1-(Benzo[d]thiazol-5-yl)ethanone

PropertyValue
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
XLogP31.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass177.02483502 Da

The compound's XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases in biological systems . This property is particularly relevant for potential pharmaceutical applications as it influences membrane permeability and bioavailability.

Biological Significance and Applications

Role in Medicinal Chemistry

The benzothiazole scaffold found in 1-(Benzo[d]thiazol-5-yl)ethanone is known for its diverse biological activities, making this compound particularly interesting for medicinal chemistry applications. The benzothiazole family of compounds exhibits a broad spectrum of biological potentials, including antibacterial and anticancer properties.

The primary application of 1-(Benzo[d]thiazol-5-yl)ethanone lies in its use as a starting material or intermediate in organic synthesis for producing more complex molecules with enhanced biological activities. The presence of the acetyl group provides a versatile handle for further modifications through various reactions such as condensations, reductions, or oxidations.

Structure-Activity Relationships

The biological activity of benzothiazole derivatives is strongly influenced by their structural features. The thiazole ring, with its nitrogen and sulfur atoms, contributes to specific electronic and steric properties that can affect interactions with biological targets such as enzymes or receptors. The acetyl group at the 5-position adds functionality that can be modified to enhance specific biological activities.

Comparative Analysis with Related Compounds

To better understand the significance of 1-(Benzo[d]thiazol-5-yl)ethanone, it is valuable to compare it with structurally related compounds. This comparison highlights how subtle structural differences can lead to significant changes in chemical behavior and potential applications.

Table 3: Comparison of 1-(Benzo[d]thiazol-5-yl)ethanone with Related Compounds

CompoundCore StructureKey Structural DifferencesPotential Impact on Properties
1-(Benzo[d]thiazol-5-yl)ethanoneBenzothiazole with acetyl at 5-positionReference compoundBaseline for comparison
1-(Benzo[d]isothiazol-5-yl)ethanoneBenzoisothiazole with acetyl at 5-position1,2-thiazole vs. 1,3-thiazole arrangementDifferent electronic properties and potential biological interactions
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanoneBenzothiazole with bromoethanone at 2-positionDifferent position of substitution and presence of bromineAltered reactivity and potential as synthetic intermediate
Benzo[d]thiazol-5-olBenzothiazole with hydroxyl at 5-positionHydroxyl vs. acetyl groupDifferent hydrogen bonding capabilities and reactivity

Comparison with 1-(Benzo[d]isothiazol-5-yl)ethanone

The isomeric 1-(Benzo[d]isothiazol-5-yl)ethanone differs from 1-(Benzo[d]thiazol-5-yl)ethanone in the arrangement of nitrogen and sulfur atoms in the heterocyclic ring. While 1-(Benzo[d]thiazol-5-yl)ethanone features a 1,3-thiazole arrangement, 1-(Benzo[d]isothiazol-5-yl)ethanone contains a 1,2-thiazole (isothiazole) arrangement. This difference in heteroatom positioning significantly alters the electronic distribution within the molecule, potentially affecting its reactivity, stability, and biological interactions.

Comparison with 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone differs from 1-(Benzo[d]thiazol-5-yl)ethanone in two key aspects: the position of the ethanone group (2-position vs. 5-position) and the presence of a bromine atom in the ethanone group . This compound has been utilized as an important synthetic intermediate in the preparation of novel bis-thiazoles linked to piperazine derivatives, which have been investigated for their potential biological activities .

Comparison with Benzo[d]thiazol-5-ol

Benzo[d]thiazol-5-ol represents another structural analog where the acetyl group of 1-(Benzo[d]thiazol-5-yl)ethanone is replaced by a hydroxyl group . This substitution dramatically changes the compound's chemical behavior, particularly its ability to participate in hydrogen bonding and its reactivity patterns. The hydroxyl group offers different synthetic possibilities compared to the acetyl group, allowing for distinct modifications and potential applications.

Research Applications and Future Directions

Role in Synthesis of Complex Molecules

1-(Benzo[d]thiazol-5-yl)ethanone serves as an important building block in the synthesis of more complex molecules with potential biological activities. For instance, benzothiazole derivatives have been incorporated into the design of novel compounds with antimicrobial and anticancer properties .

In recent research, benzothiazole scaffolds have been integrated into pyrazoline-based thiazole derivatives, which were subsequently evaluated for their biological activities . Similarly, the synthesis of novel scaffolds based on bis-thiazole linked to piperazine has employed benzothiazole-derived intermediates, highlighting the versatility of such compounds in medicinal chemistry research .

Current Research Trends

Current research on benzothiazole derivatives focuses on several key areas:

  • Development of novel synthetic methodologies to access functionalized benzothiazoles with improved efficiency and selectivity.

  • Investigation of structure-activity relationships to enhance specific biological activities through rational design of benzothiazole-based compounds.

  • Exploration of applications in medicinal chemistry, particularly in the development of potential antimicrobial, anticancer, and anti-inflammatory agents.

  • Studies on the mechanism of action of biologically active benzothiazole derivatives at the molecular level.

Future Research Directions

Future research involving 1-(Benzo[d]thiazol-5-yl)ethanone may explore:

  • Development of more efficient and selective synthetic routes to access this compound and its derivatives.

  • Comprehensive evaluation of its biological activities, particularly its potential antibacterial, antifungal, and anticancer properties.

  • Design and synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone-based libraries for high-throughput screening to identify novel lead compounds for drug discovery.

  • Investigation of its potential applications in materials science, particularly in the development of functional materials with specific optical or electronic properties.

  • Exploration of green chemistry approaches for its synthesis and derivatization to enhance sustainability.

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